![molecular formula C14H17N3O5S B2955672 3-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034426-35-0](/img/structure/B2955672.png)
3-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying its spectral properties, such as its UV-Vis, IR, and NMR spectra .Scientific Research Applications
Chymase Inhibition for Cardiovascular Health
A study conducted by Niwata et al. (1997) identified substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives as novel nonpeptide inhibitors of human heart chymase. These compounds were synthesized and evaluated for their selectivity and potency in inhibiting chymase, an enzyme involved in cardiovascular diseases. The research highlighted the importance of specific structural features for the inhibition efficacy, contributing to the development of cardiovascular therapeutics (Niwata et al., 1997).
Carbonic Anhydrase Inhibition for pH Regulation
Research by Abdel-Aziz et al. (2015) explored arenesulfonyl-2-imidazolidinones as potent inhibitors of carbonic anhydrase (CA), an enzyme significant in pH regulation within the body. The study synthesized a series of compounds to evaluate their inhibitory potential against human isoforms hCA I and hCA II. These findings suggest the therapeutic potential of these compounds in conditions where altered pH regulation is a factor (Abdel-Aziz et al., 2015).
Hypoglycemic Activity for Diabetes Management
Oguchi et al. (2000) designed and synthesized a series of imidazopyridine thiazolidine-2,4-diones, aiming to identify new compounds with hypoglycemic activity for diabetes management. The compounds were evaluated for their potential to enhance insulin-induced adipocyte differentiation and reduce blood glucose levels in diabetic models. This research contributes to the ongoing search for effective diabetes treatments (Oguchi et al., 2000).
Antitumor and Antiproliferative Properties
Żesławska et al. (2019) studied the pharmacophoric features of imidazolidin-2,4-dione derivatives for inhibiting the ABCB1 efflux pump, a mechanism contributing to multidrug resistance in cancer cells. The research identified potent inhibitors of the ABCB1 pump, demonstrating significant cytotoxic and antiproliferative properties, which could lead to advancements in cancer therapy (Żesławska et al., 2019).
Antibacterial Activities
Keivanloo et al. (2020) synthesized new hybrid compounds combining 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione through a ligand-assisted click reaction. The study evaluated the antibacterial activities of these compounds, finding activity against both Gram-positive and Gram-negative bacteria. This research opens pathways to developing new antibacterial agents (Keivanloo et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[1-(4-methoxy-3-methylphenyl)sulfonylazetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-9-5-11(3-4-12(9)22-2)23(20,21)16-7-10(8-16)17-13(18)6-15-14(17)19/h3-5,10H,6-8H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGICKIVRCZHLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3C(=O)CNC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione |
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